

Comparative Analysis of MIPS1455: A Guide to its Binding Affinity and Kinetics

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Compound of Interest

Compound Name: MIPS1455

Cat. No.: B13435524

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **MIPS1455**, a photoactivatable allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR), with other notable M1 positive allosteric modulators (PAMs). **MIPS1455** is a unique tool for studying M1 receptor pharmacology due to its light-activated, irreversible binding properties. This document summarizes available binding affinity and kinetics data, details relevant experimental protocols, and visualizes key pathways and workflows to support your research and drug development efforts.

Quantitative Data Summary

While specific quantitative binding affinity data (K_d , K_i) and kinetic parameters (k_{on} , k_{off}) for **MIPS1455** are not readily available in the public domain, its pharmacological profile can be understood in the context of its parent compound, benzylquinolone carboxylic acid (BQCA), and other well-characterized M1 PAMs. **MIPS1455**'s key feature is its ability to form a covalent bond with the M1 receptor upon photoactivation, leading to irreversible modulation.

The following table summarizes the binding and functional data for BQCA and other relevant M1 PAMs to provide a comparative landscape for **MIPS1455**.

Compound	Target Receptor	Modality	Binding Affinity (Ki)	Functional Potency (EC50)	Key Characteristics
MIPS1455	M1 mAChR	Photoactivatable Irreversible Positive Allosteric Modulator	Data not available	Data not available	Light-activated covalent binding to an allosteric site. [1]
BQCA	M1 mAChR	Positive Allosteric Modulator	pKB 5.76 - 5.82	267 ± 31 nM (for potentiation of ACh response)	Parent compound of MIPS1455, highly selective for M1.
VU6004256	M1 mAChR	Positive Allosteric Modulator	Data not available	155 nM	Potent and selective M1 PAM. [2] [3]
PF-06767832	M1 mAChR	Positive Allosteric Modulator / Agonist	Data not available	60 nM	Potent M1 selective PAM with good brain penetration. [4]

Note: The absence of direct binding affinity values (Kd or Ki) for **MIPS1455** is a significant data gap. Its irreversible nature necessitates characterization through kinetic parameters like kinact/KI, which have not been publicly reported.

Experimental Protocols

[3H]-NMS Competition Binding Assay for M1 Receptor

This assay is used to determine the binding affinity of unlabeled ligands for the M1 muscarinic receptor by measuring their ability to displace the radiolabeled antagonist [3H]-N-

methylnscopolamine ([3H]-NMS).

Materials:

- Membranes from CHO-K1 cells stably expressing the human M1 muscarinic receptor.
- [3H]-NMS (radioligand).
- Unlabeled test compounds (e.g., **MIPS1455**, BQCA).
- Atropine (for determining non-specific binding).
- Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
- Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
- GF/C filter plates.
- Scintillation cocktail.

Procedure:

- Prepare serial dilutions of the unlabeled test compounds.
- In a 96-well plate, add binding buffer, a fixed concentration of [3H]-NMS (typically at its K_d value), and varying concentrations of the test compound.
- For determining non-specific binding, use a high concentration of atropine (e.g., 1 μM).
- Add the M1 receptor-expressing cell membranes to each well.
- Incubate the plate for 60 minutes at 37°C to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a GF/C filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation cocktail to each well.

- Quantify the radioactivity in each well using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay via Western Blot

This assay measures the functional consequence of M1 receptor activation by quantifying the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), downstream signaling molecules.

Materials:

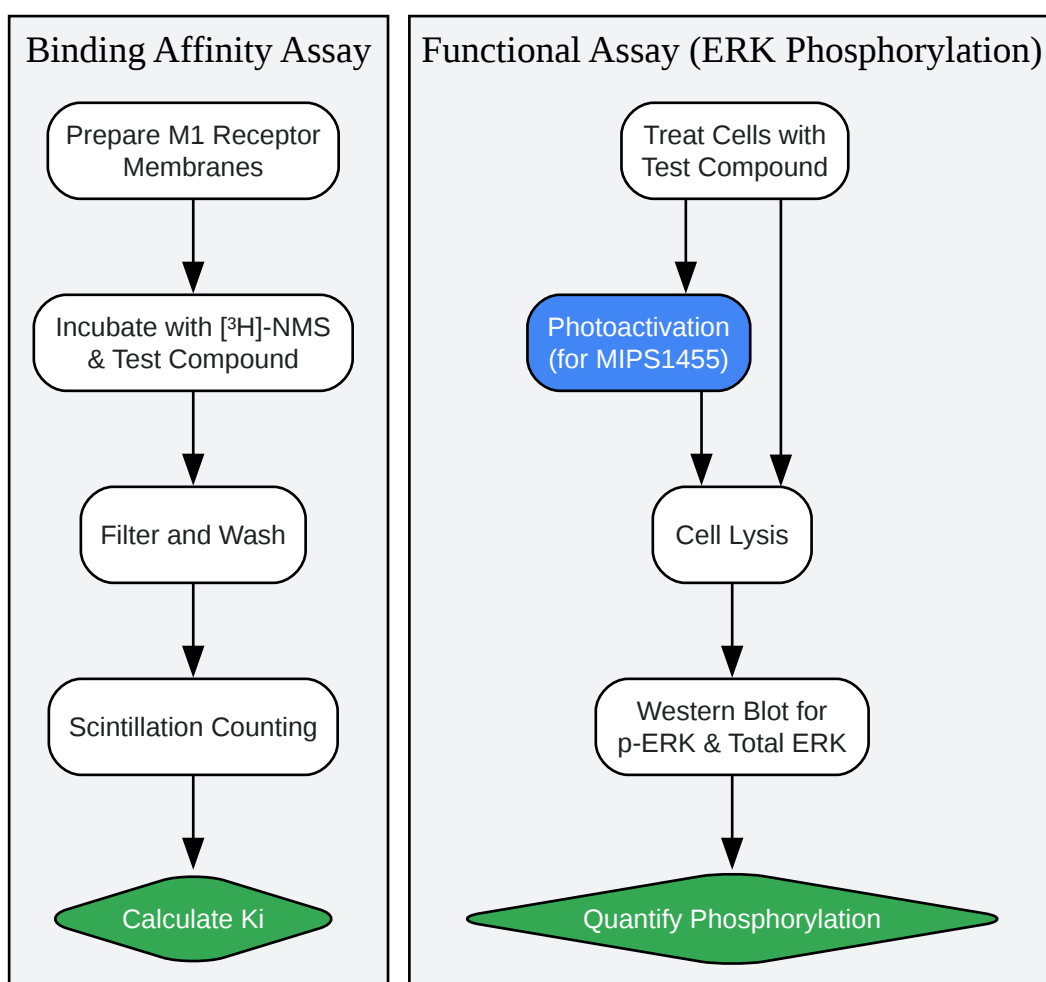
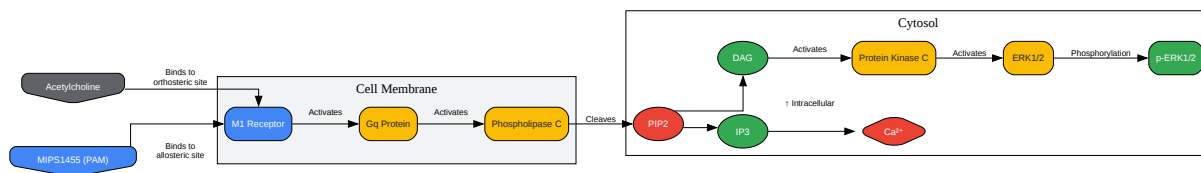
- Cells expressing the M1 muscarinic receptor.
- Test compounds (e.g., **MIPS1455** with and without photoactivation).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membranes.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Seed cells in culture plates and grow to desired confluency.
- Treat the cells with the test compounds for the desired time. For **MIPS1455**, one set of cells would be exposed to UV light (e.g., 365 nm) to induce photoactivation.

- Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
- Quantify the band intensities to determine the level of ERK1/2 phosphorylation.

Visualizations



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